
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-3-methyl-4H-chromen-4-one with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted chromenones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrochromenones.
科学的研究の応用
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The bromopropyl group may enhance its binding affinity and specificity to certain biological targets .
類似化合物との比較
Similar Compounds
7-Methoxy-3-methyl-4H-chromen-4-one: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
2-(3-Chloropropyl)-7-methoxy-3-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is unique due to the presence of the bromopropyl group, which enhances its reactivity in chemical reactions and potentially its biological activity compared to its analogs .
特性
CAS番号 |
62811-55-6 |
|---|---|
分子式 |
C14H15BrO3 |
分子量 |
311.17 g/mol |
IUPAC名 |
2-(3-bromopropyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C14H15BrO3/c1-9-12(4-3-7-15)18-13-8-10(17-2)5-6-11(13)14(9)16/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
PIBMTSYYGRYHQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




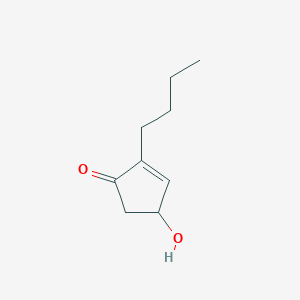

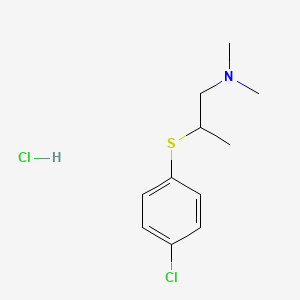

![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
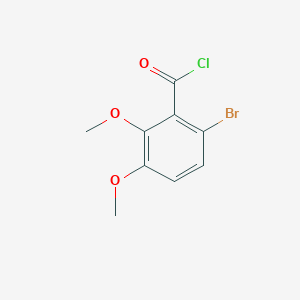
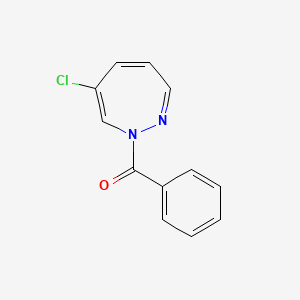
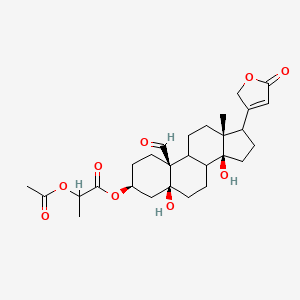
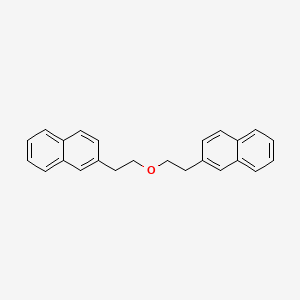

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
